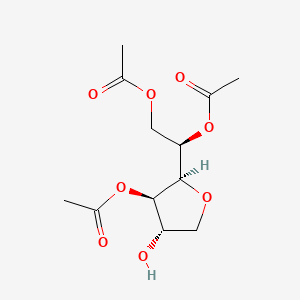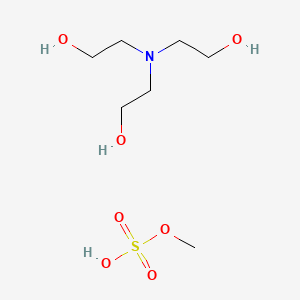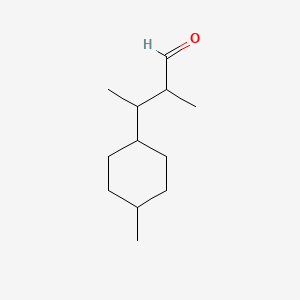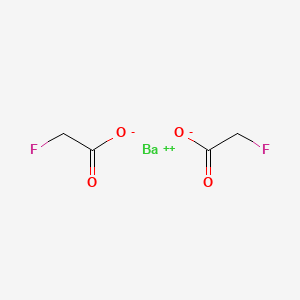
Butanedioic acid, 2,2'-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester is a complex organotin compound It is characterized by the presence of tin atoms bonded to sulfur and carbon atoms, forming a unique structure that imparts specific chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester typically involves the reaction of butanedioic acid derivatives with organotin reagents. One common method includes the esterification of butanedioic acid with tetrabutyl tin in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The tin-sulfur bonds can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted organotin compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with cellular components.
Industry: It is employed in the production of advanced materials, such as coatings and adhesives, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester exerts its effects involves the interaction of its tin atoms with various molecular targets. The tin atoms can form coordination complexes with electron-rich sites on biological molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective in applications such as catalysis and medicine.
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid, dimethyl ester: A simpler ester of butanedioic acid, used in organic synthesis.
2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester: Another ester with different alkyl groups, used as a plasticizer.
Butanedioic acid, 2TBDMS derivative: A derivative with silicon atoms, used in mass spectrometry.
Uniqueness
Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester is unique due to the presence of tin atoms, which impart specific reactivity and stability. This makes it particularly useful in applications requiring robust and versatile compounds.
Propiedades
Número CAS |
65291-38-5 |
|---|---|
Fórmula molecular |
C26H48O8S2Sn |
Peso molecular |
671.5 g/mol |
Nombre IUPAC |
dibutyl 2-[(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanyl-dimethylstannyl]sulfanylbutanedioate |
InChI |
InChI=1S/2C12H22O4S.2CH3.Sn/c2*1-3-5-7-15-11(13)9-10(17)12(14)16-8-6-4-2;;;/h2*10,17H,3-9H2,1-2H3;2*1H3;/q;;;;+2/p-2 |
Clave InChI |
TUZQHDKYPGRWLT-UHFFFAOYSA-L |
SMILES canónico |
CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](C)(C)SC(CC(=O)OCCCC)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


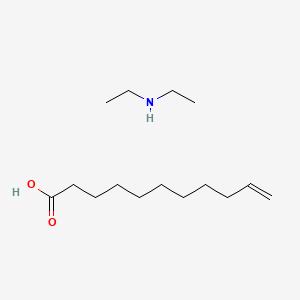
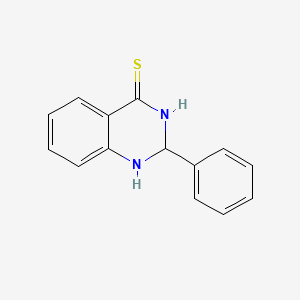
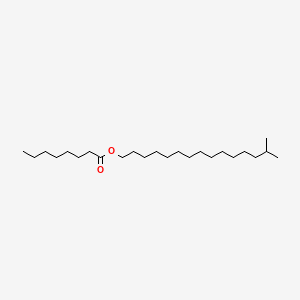
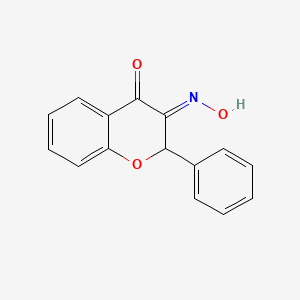
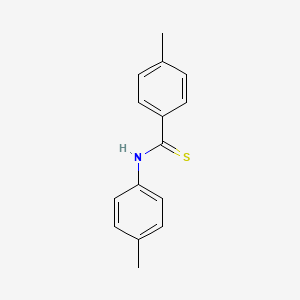
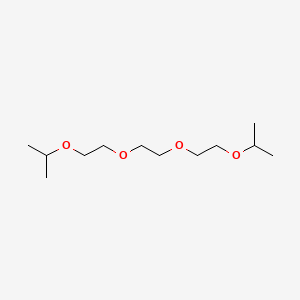
![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)


